4-Chloro-N,N-diethyl-butyramide

Overview

Description

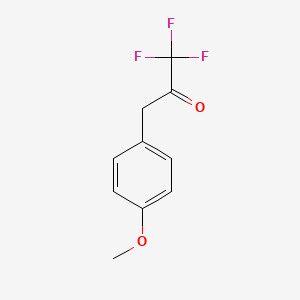

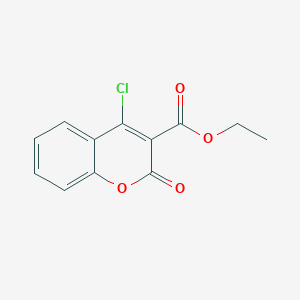

4-Chloro-N,N-diethyl-butyramide is a chemical compound with the molecular formula C8H16ClNO . It is a product for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCN(CC)C(=O)CCCCl . The molecular weight is approximately 177.672 g/mol .Physical And Chemical Properties Analysis

The molecular weight of this compound is approximately 177.672 g/mol . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Butyrate and Its Role in Health

Butyrate, a short-chain fatty acid structurally related to butyramide derivatives, plays a crucial role in intestinal health and energy metabolism. It acts as a histone deacetylase (HDAC) inhibitor and signals through G protein-coupled receptors (GPCRs), affecting intestinal barrier function, mucosal immunity, and possibly influencing obesity and the gut-brain axis. Butyrate's anti-inflammatory properties and impact on the gut microbiota offer a window into the potential applications of structurally related compounds like 4-Chloro-N,N-diethyl-butyramide in health research (Liu et al., 2018).

Bioconversion and Chemical Synthesis

The conversion of butyronitrile to butyramide by Rhodococcus rhodochrous PA-34, achieving high yields of butyramide, highlights the utility of microbial enzymes in synthesizing amide derivatives. This process underlines the importance of amides in chemical commodities, suggesting potential synthetic pathways and applications for compounds like this compound in producing hydroxamic acids, electrorheological fluids, and β-amidoorganotin compounds (Raj et al., 2007).

Innovative Catalysis for Organic Synthesis

The use of Lewis acidic chloroaluminate ionic liquids for Prins cyclizations, facilitating the synthesis of chlorotetrahydropyran derivatives, demonstrates the versatility of novel reaction media in organic synthesis. This research showcases how innovative catalysts and solvents can streamline the production of complex organic molecules, potentially offering new methodologies for synthesizing structurally complex derivatives of this compound (Yadav et al., 2003).

Epigenetic and Cellular Mechanisms

The epigenetic effects of butyrate, such as the inhibition of histone deacetylase, shed light on the molecular mechanisms through which short-chain fatty acids influence gene expression, cellular differentiation, and disease prevention. These findings suggest avenues for exploring how derivatives of butyrate, like this compound, could impact cellular function and epigenetics in various clinical and research contexts (Berni Canani et al., 2012).

Safety and Hazards

properties

IUPAC Name |

4-chloro-N,N-diethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-3-10(4-2)8(11)6-5-7-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZYNJHOOGYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368656 | |

| Record name | 4-Chloro-N,N-diethyl-butyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56794-28-6 | |

| Record name | 4-Chloro-N,N-diethyl-butyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621293.png)

![Ethyl 3-[(4-fluorophenyl)thio]propanoate](/img/structure/B1621296.png)

![2,6-Dichloro-4-[(([(1-methylethylidene)amino]oxy)carbonyl)amino]pyridine](/img/structure/B1621297.png)